molecular formula C19H13Cl2N3OS B11707192 N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11707192
M. Wt: 402.3 g/mol
InChI Key: PRXVREDFTXCDGU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N3OS and its molecular weight is 402.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound belonging to the thieno[2,3-c]pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thieno[2,3-c]pyrazole core with a dichlorophenyl substituent and a carboxamide group. Its molecular formula is C18H15Cl2N3OS.

Research indicates that compounds within the thieno[2,3-c]pyrazole class exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit macrophage migration inhibitory factor (MIF) and d-dopachrome tautomerase (d-DT), both of which are implicated in cancer progression and inflammatory responses. Docking studies suggest that the chlorophenyl group interacts favorably within the active site of MIF2, primarily through van der Waals interactions and hydrogen bonding .
  • Antimicrobial Properties : Thieno[2,3-c]pyrazole derivatives have demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones .

Biological Activity Overview

Activity Type Description Reference
Anticancer Inhibits MIF and d-DT involved in tumor growth and inflammation.
Antimicrobial Effective against E. coli, S. aureus, and other pathogens.
Anti-inflammatory Reduces cytokine levels such as TNF-α and IL-6 in vitro.
Antitubercular Exhibits activity against Mycobacterium tuberculosis strains.

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Inhibition of MIF : A study reported that derivatives similar to this compound showed IC50 values as low as 2.6 μM in inhibiting MIF activity .
  • Antimicrobial Testing : A series of synthesized thiazole derivatives were screened for antimicrobial activity, revealing that specific substitutions on the phenyl ring enhanced their effectiveness against various bacterial strains .
  • Inflammatory Response Modulation : Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating significant reductions compared to control treatments .

Properties

Molecular Formula

C19H13Cl2N3OS

Molecular Weight

402.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C19H13Cl2N3OS/c1-11-14-10-17(18(25)22-16-8-7-12(20)9-15(16)21)26-19(14)24(23-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,22,25)

InChI Key

PRXVREDFTXCDGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.